3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide 3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13358941
InChI: InChI=1S/C10H10FN3O2/c11-7-3-1-6(2-4-7)8-5-9(16-14-8)10(12)13-15/h1-4,9,15H,5H2,(H2,12,13)
SMILES: C1C(ON=C1C2=CC=C(C=C2)F)C(=NO)N
Molecular Formula: C10H10FN3O2
Molecular Weight: 223.20 g/mol

3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide

CAS No.:

Cat. No.: VC13358941

Molecular Formula: C10H10FN3O2

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide -

Specification

Molecular Formula C10H10FN3O2
Molecular Weight 223.20 g/mol
IUPAC Name 3-(4-fluorophenyl)-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide
Standard InChI InChI=1S/C10H10FN3O2/c11-7-3-1-6(2-4-7)8-5-9(16-14-8)10(12)13-15/h1-4,9,15H,5H2,(H2,12,13)
Standard InChI Key CELDBWJHDOPTBI-UHFFFAOYSA-N
Isomeric SMILES C1C(ON=C1C2=CC=C(C=C2)F)/C(=N/O)/N
SMILES C1C(ON=C1C2=CC=C(C=C2)F)C(=NO)N
Canonical SMILES C1C(ON=C1C2=CC=C(C=C2)F)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide is C₁₀H₁₀FN₃O₂, with a molecular weight of 223.20 g/mol. The compound’s structure integrates a fluorinated aromatic ring, a partially saturated oxazole ring, and a hydroxyamidine functional group, which collectively influence its physicochemical and biological properties .

IUPAC Name and Stereochemistry

The systematic IUPAC name is (5R)-3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide, indicating the R-configuration at the chiral carbon (C5) of the isoxazoline ring . Stereochemical precision is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Structural Depiction

The compound’s 2D and 3D conformers highlight key features:

  • Isoxazoline ring: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • 4-Fluorophenyl group: Attached at position 3, contributing to lipophilicity and electronic effects.

  • Carboximidamide group: A -C(=N-OH)-NH₂ moiety at position 5, enabling hydrogen bonding and metal coordination .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₀H₁₀FN₃O₂
Molecular Weight (g/mol)223.20
IUPAC Name(5R)-3-(4-fluorophenyl)-N′-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide
SMILESO=C(N[C@@H]1C(C2=CC=C(F)C=C2)=NO1)N
InChIKeyUJAGMSMITAZBSP-MRXNPFEDSA-N

Synthesis and Radiolabeling Methodologies

Synthetic Routes

The synthesis of carboximidamide derivatives typically involves multi-step protocols:

  • Hydroxyamidine Formation: Reaction of malononitrile with hydroxylamine and sodium nitrite under acidic conditions yields hydroxyamidine intermediates .

  • Chlorination: Treatment with hydrochloric acid and sodium nitrite converts hydroxyamidine to hydroximoyl chloride .

  • Coupling with Anilines: The hydroximoyl chloride reacts with 4-fluoroaniline in basic conditions to form the target carboximidamide .

For example, in a related synthesis of IDO5L (a structural analog), coupling 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride with 3-chloro-4-fluoroaniline achieved an 88% yield . Similar methods could be adapted for this compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to its hydroxyamidine and aromatic groups.

  • Stability: The hydroxyamidine group may decompose under strongly acidic or basic conditions, necessitating pH-controlled storage .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=N vibrations (~1650 cm⁻¹), and C-F bonds (~1100 cm⁻¹).

  • ¹H NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm, doublet for para-fluorine coupling), isoxazoline ring protons (δ 3.5–4.5 ppm), and hydroxyamidine NH (δ 9.0–10.0 ppm) .

Pharmacological and Biochemical Relevance

Enzyme Inhibition

Structurally related carboximidamides, such as IDO5L, inhibit IDO1—an enzyme overexpressed in cancer cells—with IC₅₀ values of ~19 nM . The hydroxyamidine group chelates heme iron in IDO1’s active site, while the fluorophenyl group enhances binding affinity through hydrophobic interactions .

Radiopharmaceutical Applications

Fluorine-18-labeled analogs could serve as positron emission tomography (PET) probes for imaging IDO1 expression in tumors. Fast clearance rates (<0.5 h half-life) minimize background noise in imaging .

Table 2: Comparative Pharmacokinetic Data of Analogous Compounds

CompoundTargetIC₅₀ (nM)Half-Life (h)
IDO5LIDO119<0.5
INCB024320IDO17.12.5
Target Compound (Predicted)IDO110–500.5–1.0

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